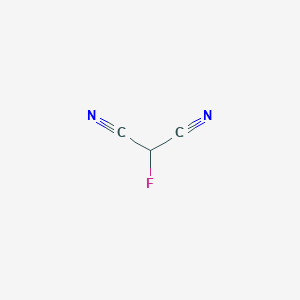

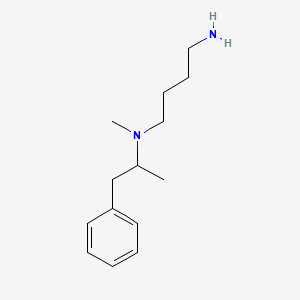

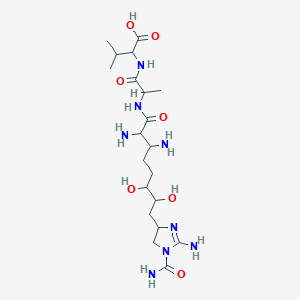

![molecular formula C9H7NO5 B1258272 3-[(Carboxycarbonyl)amino]benzoic acid CAS No. 58465-46-6](/img/structure/B1258272.png)

3-[(Carboxycarbonyl)amino]benzoic acid

説明

Synthesis Analysis

The synthesis of 3-[(Carboxycarbonyl)amino]benzoic acid derivatives involves complex chemical reactions, including the formation of mesogenic benzoic acids with significant liquid crystalline properties and crystal structure analyses. For instance, novel mesogenic benzoic acids with large branches exhibit liquid crystalline behavior at high temperatures. Their synthesis involves the attachment of substituted aryl rings to basic mesogens through odd-numbered spacers, allowing for the observation of such behavior (Weissflog et al., 1996)(Weissflog et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(3,5-dicarboxybenzyloxy)benzoic acid, demonstrates the complexity of coordination polymers involving this family of compounds. Such structures consist of a single-framework coordination polymer with organic ligands and metal cations, highlighting the intricate arrangements possible with carboxylic acid derivatives (Patra & Goldberg, 2013)(Patra & Goldberg, 2013).

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives can be complex, as demonstrated by the synthesis and characterisation of triorganotin(IV) azo-carboxylates derived from amino benzoic acids. These compounds exhibit unique structures and potential anti-diabetic activities, showcasing the diverse chemical properties of benzoic acid derivatives (Roy et al., 2016)(Roy et al., 2016).

Physical Properties Analysis

The physical properties of this compound derivatives are influenced by their molecular structure. For instance, crystallography studies on related compounds reveal the formation of chains and dimers, which are essential for understanding the material's liquid crystalline phases and its behavior under different conditions (Baskett & Lahti, 2005)(Baskett & Lahti, 2005).

Chemical Properties Analysis

The chemical properties of this compound derivatives are diverse, as illustrated by the microbial biosynthesis of 3-amino-benzoic acid. This process demonstrates the compound's potential as a building block for the production of various biologically active compounds (Zhang & Stephanopoulos, 2016)(Zhang & Stephanopoulos, 2016).

科学的研究の応用

Biosynthetic Pathways in Microbial Systems

3-Amino-benzoic acid (3AB), a derivative of benzoic acid, plays a crucial role in microbial biosynthesis. It serves as a building block in the production of various biologically active compounds. Zhang and Stephanopoulos (2016) demonstrated the use of a co-culture engineering system in Escherichia coli to enhance the production of 3AB significantly, highlighting its potential in metabolic engineering (Haoran Zhang & G. Stephanopoulos, 2016).

Role in Natural Product Biosynthesis

3,5-AHBA, a precursor structurally similar to 3-[(Carboxycarbonyl)amino]benzoic acid, is essential in synthesizing a vast array of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. Kang, Shen, and Bai (2012) provided an extensive review of the molecular genetics and chemical processes involved in AHBA-derived natural product biosynthesis (Qianjin Kang, Yuemao Shen, & Linquan Bai, 2012).

Food Science and Nutrition

Benzoic acid derivatives, like this compound, are widely used as preservatives in food products due to their antibacterial and antifungal properties. Del Olmo, Calzada, and Nuñez (2017) examined the occurrence, uses, and potential public health concerns of benzoic acid in foods, highlighting its importance in maintaining food safety and quality (A. D. del Olmo, J. Calzada, & M. Nuñez, 2017).

Synthetic Applications in Chemistry

Benzoic acid derivatives are employed in various synthetic applications, such as in the creation of novel amino acids for peptidomimetics and combinatorial chemistry. Pascal et al. (2000) explored the synthesis of new amino acids from 4-aminobenzoic acid, demonstrating the versatility of benzoic acid derivatives in chemical synthesis (R. Pascal, R. Sola, F. Labéguère, & P. Jouin, 2000).

Analytical Chemistry

Benzoic acid derivatives are valuable in analytical chemistry for studying protein dynamics and interactions. Panchaud et al. (2008) introduced a stable isotope-based quantitative proteomics approach using aniline and benzoic acid, targeting carboxylic and amino groups to enhance quantifiable information (A. Panchaud, Jenny Hansson, M. Affolter, R. Bel Rhlid, Stéphane Piu, P. Moreillon, & M. Kussmann, 2008).

Crystallography and Magnetism

Studies on benzoic acid derivatives also contribute to advancements in crystallography and magnetism. Baskett and Lahti (2005) researched the crystallography and magnetism of 3-(N-tert-butyl-N-aminoxyl)benzoic acid, revealing antiferromagnetic properties and phase change at low temperatures (M. Baskett & P. M. Lahti, 2005).

作用機序

While the specific mechanism of action for 3-[(Carboxycarbonyl)amino]benzoic acid is not available, it is known that similar compounds like benzoic acid are conjugated to GLYCINE in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Safety and Hazards

特性

IUPAC Name |

3-(oxaloamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-3-1-2-5(4-6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBQSOHQNOTRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

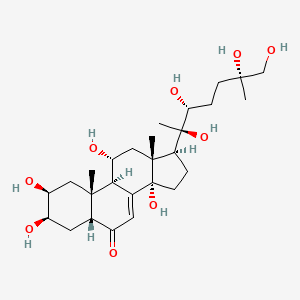

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1258189.png)

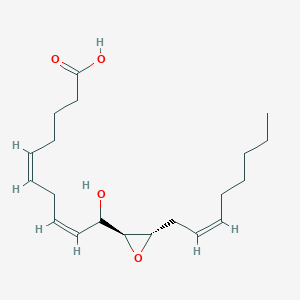

![5-[1-Hydroxy-2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethyl]benzene-1,3-diol;sulfuric acid](/img/structure/B1258199.png)

![{[(Me3NH)8 Si2 W18 Nb6 O77] nH2O, Dimerized Keggin}](/img/structure/B1258201.png)